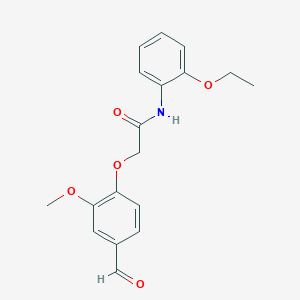

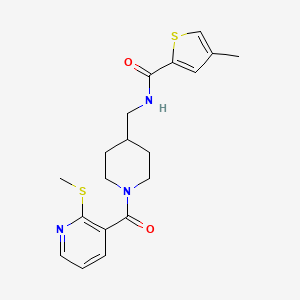

N-(2-乙氧基苯基)-2-(4-甲酰-2-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and related compounds has been explored in various studies. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists involved a multi-step process, resulting in compounds with significant biological activity . Similarly, novel acetamide derivatives were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, which led to compounds with potential cytotoxic and anti-inflammatory effects . The synthesis of N-(2-hydroxyphenyl)acetamide derivatives was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation . Another study reported the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate .

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives have been characterized using various spectroscopic techniques. For example, the structure of N-(4-amino-2-methoxyphenyl)acetamide was elucidated using 1H NMR, 13C NMR, and X-ray crystallography . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by elemental analyses and spectroscopic techniques, and its crystal structure was solved using direct methods . The novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were identified by elemental analysis, IR, and 1H NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives often include the use of reagents such as chlorotrimethylsilane, chloro(chloromethyl)dimethylsilane, and anhydrous potassium carbonate. The reactions typically involve nucleophilic substitution and are carried out under specific conditions to achieve the desired products . The synthesized compounds exhibit various biological activities, which may be attributed to the presence of functional groups such as bromo, tert-butyl, and nitro groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of substituents on the phenyl ring can significantly influence the biological activity of these compounds. For instance, the presence of methoxy, bromo, and nitro groups has been associated with cytotoxic and anti-inflammatory activities . The crystal structures of these compounds reveal intermolecular hydrogen bonds, which can affect their solubility and stability .

科学研究应用

1. 化学合成与动力学

N-(2-乙氧基苯基)-2-(4-甲酰-2-甲氧基苯氧基)乙酰胺,作为 N-(2-羟基苯基)乙酰胺的衍生物,在化学选择性乙酰化过程中具有重要意义。例如,使用 Novozym 435 等催化剂将 2-氨基苯酚单乙酰化成 N-(2-羟基苯基)乙酰胺,说明了类似化合物在合成抗疟疾药物中的重要性。对各种酰基供体和反应参数的研究在优化这些合成过程中起着至关重要的作用 (Magadum & Yadav, 2018)。

2. 药理学潜力

N-(2-乙氧基苯基)-2-(4-甲酰-2-甲氧基苯氧基)乙酰胺衍生物因其药理特性而受到探索。例如,像 N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺这样的衍生物已显示出作为细胞毒性、抗炎、镇痛和解热剂的潜力,突出了这些化合物的广泛治疗应用 (Rani, Pal, Hegde, & Hashim, 2016)。

3. 在农业化学中的作用

N-(2-乙氧基苯基)-2-(4-甲酰-2-甲氧基苯氧基)乙酰胺的衍生物,如 acetochlor 和 butachlor,在农业中用作出苗前除草剂。它们在肝微粒体中的代谢,特别是导致潜在致癌产物的复杂代谢激活途径,强调了研究这些化合物对环境和健康安全的重要性 (Coleman, Linderman, Hodgson, & Rose, 2000)。

4. 分子结构研究

N-(2-乙氧基苯基)-2-(4-甲酰-2-甲氧基苯氧基)乙酰胺及其衍生物的分子结构一直是研究的主题,特别是在共晶和盐形成的背景下。了解这些化合物的晶体结构和行为对于材料科学和制药中的各种应用至关重要 (Karmakar, Kalita, & Baruah, 2009)。

5. 绿色化学应用

与给定化学物质相关的化合物,如 N-(3-氨基-4-甲氧基苯基)乙酰胺,用于偶氮分散染料的生产。对这些化合物绿色合成(例如使用新型催化剂进行氢化)的研究有助于环境友好的化学过程 (Zhang, 2008)。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-3-23-15-7-5-4-6-14(15)19-18(21)12-24-16-9-8-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNJUPZPBLRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3006612.png)